4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide
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Overview
Description
4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and an isobutyryloxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods often employ continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-AMINO-6-(DIETHYLAMINO)PYRIMIDIN-2-OL: This compound shares structural similarities but differs in its functional groups and biological activities.
4-AMINO-2,6-DIMETHOXYPYRIMIDINE: Another related compound with distinct chemical properties and applications.
Uniqueness
4-AMINO-6-(DIETHYLAMINO)-N’-(ISOBUTYRYLOXY)-1,3,5-TRIAZINE-2-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H21N7O2 |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
[(Z)-[amino-[4-amino-6-(diethylamino)-1,3,5-triazin-2-yl]methylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C12H21N7O2/c1-5-19(6-2)12-16-9(15-11(14)17-12)8(13)18-21-10(20)7(3)4/h7H,5-6H2,1-4H3,(H2,13,18)(H2,14,15,16,17) |
InChI Key |
NOUNDRQSSOVAQO-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N)/C(=N/OC(=O)C(C)C)/N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N)C(=NOC(=O)C(C)C)N |
Origin of Product |
United States |
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